molecular formula C6H9N3 B1590375 3-(Hydrazinylmethyl)pyridine CAS No. 7112-38-1

3-(Hydrazinylmethyl)pyridine

Cat. No.: B1590375
CAS No.: 7112-38-1
M. Wt: 123.16 g/mol
InChI Key: NBJJWHRYXPBBPP-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)pyridine is an organic compound with the chemical formula C6H9N3 It is a derivative of pyridine, where a hydrazinylmethyl group is attached to the third carbon of the pyridine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Hydrazinylmethyl)pyridine plays a significant role in biochemical reactions due to its strong reductive and nucleophilic properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reducing agent in enzymatic reactions, facilitating the reduction of substrates by donating electrons. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, forming covalent adducts that modify their structure and function. This compound may also inhibit or activate enzymes by interacting with their active sites, leading to changes in enzymatic activity. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in normal physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may influence the pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity in different tissues, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can influence metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Hydrazinylmethyl)pyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride, at temperatures ranging from 0 to 150°C .

Industrial Production Methods: Industrial production of this compound often involves the same nucleophilic substitution method, optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydrazinylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where the hydrazinylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of pyridine derivatives.

Scientific Research Applications

3-(Hydrazinylmethyl)pyridine has several scientific research applications:

Comparison with Similar Compounds

  • 2-(Hydrazinylmethyl)pyridine
  • 4-(Hydrazinylmethyl)pyridine
  • 3-(Hydrazinylmethyl)quinoline

Comparison: 3-(Hydrazinylmethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its isomers, such as 2-(Hydrazinylmethyl)pyridine and 4-(Hydrazinylmethyl)pyridine, the position of the hydrazinylmethyl group can lead to different chemical and biological properties. For example, the 3-position substitution may result in distinct steric and electronic effects, affecting the compound’s interaction with other molecules .

Properties

IUPAC Name

pyridin-3-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-9-5-6-2-1-3-8-4-6/h1-4,9H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJJWHRYXPBBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481598
Record name pyridin-3-ylmethyl-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7112-38-1
Record name pyridin-3-ylmethyl-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of pyridine-3-aldehyde (5 g, 46.7 mmol) in methanol (100 mL) was added hydrazine (1.05 mL, 46.7 mmol). The reaction mixture was stirred at rt for 1 h. After purging with nitrogen, 10% Pd/C (200 mg) was added. The reaction mixture was purged with hydrogen and stirred under hydrogen at rt overnight. Solid material was removed, and the filtrate was concentrated to give a crude Example 85A. This material was used without further purification. Yield: 5.2 g (91%). MS (DCI): m/z 124 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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